![molecular formula C21H19N3O2 B2830641 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339027-58-6](/img/structure/B2830641.png)
2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and methylbenzyl groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the 4-methylbenzyl group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine include other imidazo[4,5-b]pyridine derivatives with different substituents. These compounds may exhibit similar biological activities but with varying potency and selectivity. The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-5-7-16(8-6-15)14-26-24-19-4-3-13-22-20(19)23-21(24)17-9-11-18(25-2)12-10-17/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPPIKVYYOGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2830558.png)
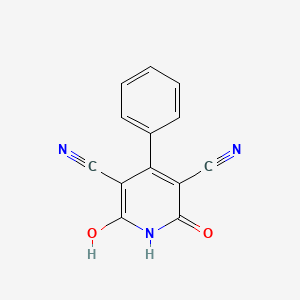
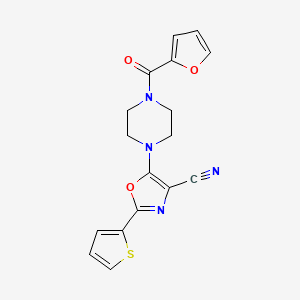
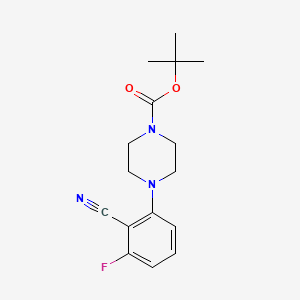
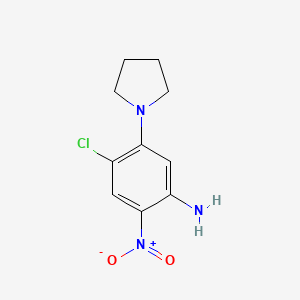

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2830569.png)
![4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2830570.png)
![ethyl 2-(3-methoxyphenyl)-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2830571.png)
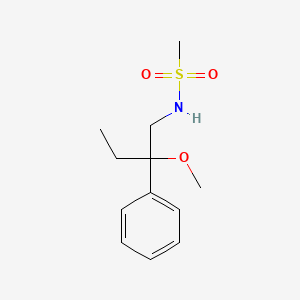
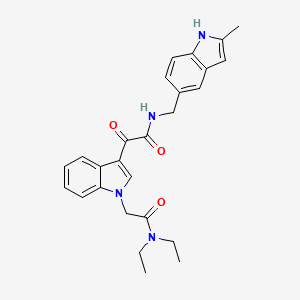
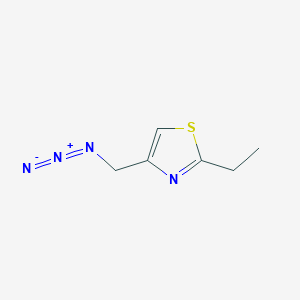
![4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2830576.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)
